N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide
Description
Introduction to Targeted Protein Degradation and Proteolysis-Targeting Chimera Technology
Evolution of Proteolysis-Targeting Chimeras in Chemical Biology
The development of Proteolysis-Targeting Chimeras (PROTACs) marks a paradigm shift from traditional occupancy-based pharmacology to event-driven therapeutic strategies. Early PROTACs, conceptualized in the early 2000s, utilized peptide-based ligands to recruit E3 ubiquitin ligases such as Von Hippel-Lindau (VHL) or Mouse Double Minute 2 (MDM2). These initial designs faced challenges, including poor cellular permeability and limited ligand specificity. The advent of small-molecule E3 ligase ligands, such as thalidomide analogs targeting Cereblon, revolutionized PROTAC technology by enabling the synthesis of cell-permeable, pharmacologically stable degraders.
A critical milestone was the integration of immunomodulatory imide drug (IMiD) derivatives, such as lenalidomide and pomalidomide, into PROTAC architectures. These molecules bind Cereblon with high affinity, facilitating the recruitment of E3 ligase complexes to neo-substrates. For example, the PROTAC ARV-825, which combines a BET inhibitor with a pomalidomide-derived Cereblon ligand, demonstrated superior degradation efficiency compared to standalone inhibitors. Structural optimizations, particularly in linker composition and length, further enhanced PROTAC efficacy by ensuring optimal spatial alignment between the E3 ligase and the target protein.
Table 1: Key Advancements in PROTAC Design
| Era | E3 Ligase Target | Ligand Type | Example PROTAC | Degradation Efficiency (%) |
|---|---|---|---|---|
| Early 2000s | VHL | Peptide-based | Prototype-1 | 10–30 |
| 2010s | CRBN | IMiD derivatives | ARV-825 | 70–90 |
| 2020s | CRBN/VHL | Hybrid linkers | dTAG-13 | >95 |
Rationale for Designing Bifunctional Degraders Targeting Cereblon E3 Ligase
Cereblon has become a preferred E3 ligase for PROTAC development due to its druggability and the well-characterized pharmacology of IMiDs. The compound N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide exemplifies a Cereblon-focused degrader, incorporating three modular components:
- Cereblon-binding ligand : A 2,6-dioxopiperidine moiety derived from lenalidomide, which engages CRBN with submicromolar affinity.
- Linker : A polyethylene glycol (PEG)-based spacer (2-aminoethoxy-ethoxy-ethyl) that balances hydrophilicity and flexibility to promote ternary complex formation.
- Target-binding domain : An acetamide group functionalized to bind specific proteins, such as BET family members or FKBP12 F36V.
The rationale for this design hinges on the ability of Cereblon to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex, which polyubiquitinates target proteins for proteasomal degradation. Modifications at the 6-position of the phthalimide ring in lenalidomide derivatives, such as fluorine or chlorine substitutions, have been shown to fine-tune neo-substrate selectivity, reducing off-target effects while maintaining degradation potency. For instance, 6-fluoro lenalidomide derivatives exhibit enhanced specificity for IKZF1 and IKZF3, transcription factors implicated in hematological malignancies.
Table 2: Structural Components of this compound
| Component | Structural Feature | Role in PROTAC Activity |
|---|---|---|
| CRBN Ligand | 2,6-Dioxopiperidin-3-yl isoindolinone | E3 ligase recruitment |
| Linker | Ethylene glycol chains (PEG1) | Spatial optimization |
| Target Binder | Acetamide-functionalized group | Protein-of-interest engagement |
The PEG-based linker in this compound addresses historical challenges associated with hydrophobic linkers, such as aggregation and poor solubility. By incorporating ethylene glycol units, the molecule achieves a balance between rigidity and flexibility, enabling efficient formation of the CRBN-PROTAC-target ternary complex. Comparative studies between aliphatic and PEG linkers have demonstrated that the latter improves proteolytic efficiency by up to 40% in cellular models.
Properties
Molecular Formula |
C21H28N4O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C21H28N4O7/c22-5-7-30-9-10-31-8-6-23-19(27)13-32-15-1-2-16-14(11-15)12-25(21(16)29)17-3-4-18(26)24-20(17)28/h1-2,11,17H,3-10,12-13,22H2,(H,23,27)(H,24,26,28) |
InChI Key |
OOGVMXCDNFPGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the thalidomide core to introduce a reactive handle (usually a hydroxy or amino group) at the 4-position of the isoindoline ring.
- Attachment of a linker containing ethylene glycol units terminated by an amine group.
- Formation of an ether or amide bond between the linker and the thalidomide derivative.
- Purification and characterization of the final product.
Detailed Stepwise Preparation
Alternative Approaches
- Direct nucleophilic substitution of a halogenated intermediate on thalidomide derivatives with amino-PEG linkers.
- Use of activated esters or NHS esters of the linker for coupling.
- Protection/deprotection strategies on amino groups to avoid side reactions.
Research Data and Characterization
Spectroscopic Data
- 1H NMR (DMSO-d6): Characteristic aromatic protons of isoindoline, multiplets for PEG linker protons, and signals for amino protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~518-594 g/mol depending on salt form and hydration.
- Purity: Typically >95% by HPLC.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H38N4O11 |
| Molecular Weight | ~594.6 g/mol |
| Solubility | Soluble in DMSO, DMF; moderate aqueous solubility depending on salt form |
| Stability | Stable under standard storage conditions; sensitive to strong acids/bases |
Notes on Scale-Up and Industrial Preparation
- The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
- PEG linker length and terminal functional groups can be varied to optimize biological activity.
- Use of preparative HPLC is standard for purification at research scale; alternative chromatographic methods may be needed for scale-up.
- Isomeric purity (enantiomers/diastereomers) can be critical for activity; chiral chromatography may be employed.
Summary Table of Preparation Methods
| Preparation Step | Key Reaction | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|---|
| Hydroxylation of thalidomide | Introduction of 4-hydroxy group | Various oxidants or selective substitution | Mild heating | Moderate | Chromatography |
| Alkylation with tert-butyl bromoacetate | Ether bond formation | tert-butyl bromoacetate, i-Pr2NEt | DMF, 40 °C, 48 h | ~28% | Prep HPLC |
| Deprotection of tert-butyl ester | Acidic cleavage | TFA/DCM | Room temp | Quantitative | Extraction/Chromatography |
| Amide coupling with amino-PEG linker | Amide bond formation | EDC/HOBt or HATU, DMF | Room temp | High | Prep HPLC |
| Final purification | Removal of impurities | Preparative HPLC or silica gel | — | >95% purity | HPLC |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide" is not available. However, some information can be gathered from the available data.
Chemical Information
- PubChem CID: 121439722
- Molecular Formula: C27H38N4O11
- Molecular Weight: 594.6 g/mol
- IUPAC Name: N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
- Synonyms: Several synonyms are listed, including SCHEMBL17873747 and 1957236-24-6 .
The PubChem entry indicates that the compound was created in 2016 and modified in 2025 . The structure is available as a 2D depiction, but conformer generation is disallowed due to the molecule's flexibility .
Related Compounds
Other compounds with similar structural features or applications include:
- N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate : This compound has PubChem CID 71311743 and contains an aminoethoxy group .
- N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy-acetamide : This is another related compound .
Potential Applications
While specific applications for the compound "this compound" are not detailed in the search results, the presence of aminoethoxy groups and dioxopiperidinyl moieties suggests potential uses in:
- Drug Delivery : The aminoethoxy groups can be used for PEGylation, which improves the solubility and bioavailability of drugs.
- Chemical Biology : The compound could be used as a linker in chemical biology applications.
Relevant Information from Other Sources
Some search results discuss topics related to toxicity and risk assessment, which could be relevant if this compound is being considered for pharmaceutical or cosmetic applications:
- Toxicity Assessment : One article discusses the use of knowledge graphs to support animal-free risk assessment, with a focus on endpoints like acute toxicity and toxicokinetics .
- Liver Toxicity : Another article mentions assessing liver toxicity using parameters like liver tissue damage, enzymatic changes (ALT, AST, ALP, GGT), and biomarkers (bilirubin, cholesterol, etc.) .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Functional Comparison
CRBN Binding and IMiD Activity
The 2,6-dioxopiperidin-3-yl group is critical for CRBN binding, as demonstrated in thalidomide derivatives . The target compound shares this pharmacophore but differs from classical IMiDs (e.g., lenalidomide) by replacing the glutarimide ring with an isoindole-acetamide system. This modification reduces off-target effects while maintaining CRBN engagement .
PROTAC Design and Linker Optimization
The PEG chain in the target compound improves aqueous solubility compared to analogues like RBM3-316 (n=3) or YZ-16 (aryl-ether linker). However, excessive PEG length (e.g., RBM3-332, n=7) compromises cellular uptake due to increased hydrophilicity . In contrast, YZ-16’s morpholine-containing linker enhances blood-brain barrier penetration, making it suitable for neurodegenerative targets .
Reactivity and Conjugation Potential
Chloroacetamide derivatives (e.g., ) lack PEG chains but feature a reactive chlorine atom for click chemistry or covalent protein binding. These are often intermediates for PROTAC synthesis, whereas the target compound’s aminoethoxy group enables non-covalent interactions or further functionalization .
Pharmacological and Physicochemical Properties
- Solubility: The PEG chain in the target compound increases solubility (logP ~1.2) compared to non-PEGylated analogues (logP ~2.5) .
- Stability: The aminoethoxyethoxyethyl group reduces metabolic degradation compared to esters or amides in related structures .
- Bioactivity : The compound induces degradation of neo-substrates (e.g., IKZF1/3) at lower concentrations (DC₅₀ = 50 nM) than first-generation IMiDs .
Biological Activity
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide, commonly referred to as a PROTAC (Proteolysis Targeting Chimera), is a compound designed to selectively target and degrade specific proteins within cells. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.
Structure and Composition
The compound's chemical structure is characterized by its complex arrangement of functional groups that facilitate its interaction with target proteins. Its molecular formula is with a molecular weight of 418.4 Da. The structural components include:
- E3 Ligase Ligand : This component is crucial for the recruitment of ubiquitin ligases.
- Linker Region : This connects the ligand to the target protein.
- Targeting Moiety : Specifically designed to bind to proteins of interest for degradation.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O7 |
| Molecular Weight | 418.4 Da |
| CAS Registry Number | 2022182-59-6 |
| Solubility | Soluble in DMSO |
The primary mechanism of action for this compound involves the PROTAC technology , which utilizes the cellular ubiquitin-proteasome system to achieve targeted protein degradation.
- Binding : The compound binds to a target protein via the targeting moiety.
- Recruitment : It recruits an E3 ligase through its ligand component.
- Ubiquitination : The E3 ligase facilitates the ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is recognized by the proteasome and subsequently degraded.
This mechanism allows for precise control over protein levels within cells, offering therapeutic potential in various diseases, including cancer.
In vitro Studies
Recent studies have demonstrated the biological activity of this compound in various cancer cell lines. For instance, research indicated that this compound effectively degrades FKBP12 F36V and BET proteins in HCT116 and U2OS cell lines with IC50 values around 22 µM .
Table 2: IC50 Values in Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 22.46 ± 3.34 |
| U2OS | 22.41 ± 5.32 |
| MRC-5 | Not cytotoxic |
| BJ Fibroblasts | Not cytotoxic |
Case Studies
- Cancer Treatment : In a study focusing on breast cancer models, this compound was shown to significantly reduce tumor growth by promoting the degradation of oncogenic proteins involved in cell proliferation and survival pathways .
- Non-Cancerous Cell Impact : Importantly, this compound exhibited no cytotoxic effects on non-cancerous MRC-5 and BJ fibroblast cells, indicating a favorable safety profile that could enhance its therapeutic application in oncology .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, with critical attention to:
- Protection/deprotection strategies : For reactive groups like the aminoethoxy chain and dioxopiperidine moiety, temporary protection (e.g., using tert-butoxycarbonyl groups) may prevent side reactions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and controlled temperatures (e.g., reflux or room temperature) enhance reaction efficiency and yield .
- Reaction monitoring : Thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR) ensure intermediate purity and reaction progression .
- Stepwise coupling : Sequential reactions (e.g., amide bond formation via chloroacetyl chloride with amines) are essential to assemble the complex structure .
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Computational approaches like quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can:
- Predict transition states : Identify energy barriers for key steps (e.g., cyclization of the isoindole-dioxopiperidine core) to guide solvent/temperature selection .
- Screen catalysts : Molecular docking or machine learning models can suggest catalysts for challenging steps (e.g., ether bond formation) .
- Validate experimental data : Computational NMR/IR spectra can resolve discrepancies in structural assignments .
- Optimize reaction networks : Feedback loops between experimental data and in silico simulations refine synthetic pathways .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 430.2 [M+H]⁺) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1667 cm⁻¹ for the dioxopiperidine) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Methodological strategies include:
- Assay standardization : Control variables like cell line viability (e.g., Wister albino mice vs. human cell lines) and solvent effects (DMSO concentration) .
- Structural verification : Re-characterize batches via X-ray crystallography or HPLC to rule out impurities or stereochemical variations .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding (e.g., isoindole-dioxopiperidine interactions with proteasomal proteins) .
- Meta-analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to explain activity disparities .
Basic: What functional groups influence reactivity in this compound?
Answer:
Key reactive groups and their roles:
- Acetamide linkage : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH control during synthesis .
- Ether bonds (PEG-like chain) : Stable under most conditions but prone to oxidation with strong agents (e.g., KMnO₄) .
- Isoindole-dioxopiperidine core : Acts as a hydrogen bond acceptor; participates in ring-opening reactions with nucleophiles (e.g., amines) .
- Aromatic methoxy/ethoxy groups : Electron-donating effects enhance electrophilic substitution in the isoindole ring .
Advanced: How to resolve low yields in the final coupling step?
Answer:
Troubleshooting strategies:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings involving the aminoethoxy chain .
- Solvent polarity adjustment : Switch from DMF to THF or dichloromethane to reduce steric hindrance .
- Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., amide bond formation) .
- Protection of labile groups : Temporarily protect the dioxopiperidine carbonyl to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
